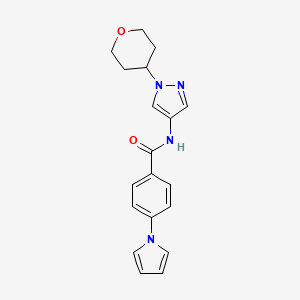

4-(1H-pyrrol-1-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to 4-(1H-pyrrol-1-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide often involves multi-step reactions starting from basic aromatic compounds and incorporating various functional groups through reactions such as cyclization, 1,3-dipolar cycloaddition, and rearrangement under mild conditions without a catalyst (Liu et al., 2014). These synthesis routes highlight the complexity and versatility of organic synthesis techniques in creating intricate molecular architectures.

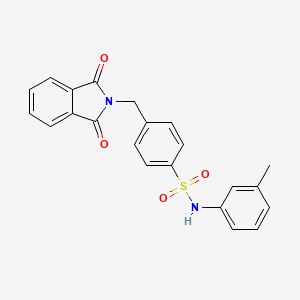

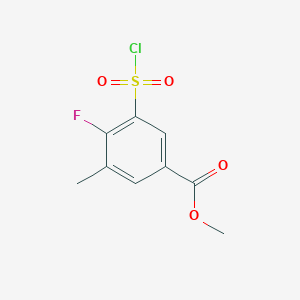

Molecular Structure Analysis

The molecular structure of compounds with similar complexity is typically characterized using techniques such as X-ray crystallography, NMR (1H and 13C), and FT-IR spectroscopy. For instance, a novel pyrazole derivative was characterized by these methods, confirming its structure through single-crystal X-ray diffraction studies (Kumara et al., 2018). Such detailed analysis provides insights into the arrangement of atoms and the stereochemistry of the molecule.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The compound 4-(1H-pyrrol-1-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide, due to its complex structure, is likely involved in various synthetic and characterization studies. For instance, research into thiophenylhydrazonoacetates in heterocyclic synthesis highlights the synthesis of complex heterocyclic compounds, which could be related to the synthesis pathways of the compound . These processes involve coupling and reactivity with a variety of nitrogen nucleophiles to yield derivatives with potential biological or material applications R. Mohareb, S. Sherif, H. Gaber, S. S. Ghabrial, & Susan I. Aziz, 2004.

Interaction with DNA

Pyrrole-imidazole polyamides, similar in structure to the compound of interest, have been shown to bind specifically to DNA sequences. This property has significant implications for gene regulation, molecular biology research, and potential therapeutic applications. Studies investigating the cellular permeability of these compounds reveal size and linker effects, crucial for designing molecules with high cellular uptake for targeted DNA interactions Bo Liu & T. Kodadek, 2009.

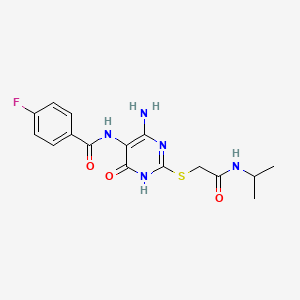

Antiviral and Anticancer Properties

Benzamide-based aminopyrazoles have shown remarkable activity against the avian influenza virus, indicating potential antiviral applications. Synthesis routes for these compounds involve reactions with benzoyl isothiocyanate and subsequent reactions to produce derivatives with significant biological activity A. Hebishy, Hagar T. Salama, & G. Elgemeie, 2020. Similarly, the development of phenyl-pyrazole derivatives as BCR-ABL kinase inhibitors has been explored, showcasing the potential of such compounds in treating chronic myelogenous leukemia Liming Hu et al., 2015.

Molecular Synthesis and Supramolecular Structures

The synthesis of complex molecular architectures, such as pyrrolo/pyrido[2,1-a][1,3]benzoxazinones and pyrrolo/pyrido[2,1-a]quinazolinones, demonstrates the versatility of pyrazole and pyrrole derivatives in forming polycyclic structures. Such studies are essential for developing new materials and pharmaceuticals E. Feng et al., 2010.

Novel Optical Properties and Materials Science

Compounds related to 2,5-di(2-thienyl)pyrrole have been synthesized and evaluated for their optical properties, contributing to materials science, particularly in the development of conducting polymers with potential applications in electronics and optoelectronics H. C. Soyleyici et al., 2013.

Eigenschaften

IUPAC Name |

N-[1-(oxan-4-yl)pyrazol-4-yl]-4-pyrrol-1-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c24-19(15-3-5-17(6-4-15)22-9-1-2-10-22)21-16-13-20-23(14-16)18-7-11-25-12-8-18/h1-6,9-10,13-14,18H,7-8,11-12H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAVYJGLZMCELKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2C=C(C=N2)NC(=O)C3=CC=C(C=C3)N4C=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-pyrrol-1-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-Dimethoxy-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzenesulfonamide](/img/structure/B2488102.png)

![N-[(5-{[(phenylcarbamoyl)methyl]sulfanyl}-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2488108.png)

![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(3-chloro-4-methylphenyl)oxalamide](/img/structure/B2488111.png)

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2488112.png)

![Tert-butyl 3-[9H-fluoren-9-ylmethoxycarbonyl-(3-methoxycarbonylcyclobutyl)amino]piperidine-1-carboxylate](/img/structure/B2488113.png)